molecular formula C24H31N3O4 B12041328 N-[(Z)-2-(3,4-Dimethoxyphenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide CAS No. 624726-79-0

N-[(Z)-2-(3,4-Dimethoxyphenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide

Cat. No.: B12041328
CAS No.: 624726-79-0
M. Wt: 425.5 g/mol
InChI Key: GKEKWGWHSGJYRW-HKWRFOASSA-N
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Description

N-[(Z)-2-(3,4-Dimethoxyphenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide is a complex organic compound with the molecular formula C24H31N3O4. This compound is known for its unique structural features, which include a dimethoxyphenyl group and a dimethylamino propyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-2-(3,4-Dimethoxyphenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, is subjected to a reaction with a suitable amine to form the intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Addition of the Dimethylamino Propyl Group: The final step involves the addition of the dimethylamino propyl group to the coupled product, typically using a reagent like dimethylaminopropylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-2-(3,4-Dimethoxyphenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-[(Z)-2-(3,4-Dimethoxyphenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-2-(3,4-Dimethoxyphenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-2-(3,4-Dimethoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide
  • N-[(Z)-2-(4-Isopropylphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide
  • N-[(Z)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-methylbenzamide

Uniqueness

N-[(Z)-2-(3,4-Dimethoxyphenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethoxyphenyl group and a dimethylamino propyl group makes it particularly interesting for research in various fields.

Properties

CAS No.

624726-79-0

Molecular Formula

C24H31N3O4

Molecular Weight

425.5 g/mol

IUPAC Name

N-[(Z)-1-(3,4-dimethoxyphenyl)-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C24H31N3O4/c1-17-7-10-19(11-8-17)23(28)26-20(24(29)25-13-6-14-27(2)3)15-18-9-12-21(30-4)22(16-18)31-5/h7-12,15-16H,6,13-14H2,1-5H3,(H,25,29)(H,26,28)/b20-15-

InChI Key

GKEKWGWHSGJYRW-HKWRFOASSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)NCCCN(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)NCCCN(C)C

Origin of Product

United States

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